molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No.: B017893
CAS No.: 31251-41-9
M. Wt: 243.69 g/mol
InChI Key: WMQNOYVVLMIZDV-UHFFFAOYSA-N
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Description

Thiosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, but with a thiocarbonyl group replacing the carbonyl group in sildenafil. Thiosildenafil has been identified as an adulterant in various herbal dietary supplements marketed for sexual performance enhancement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiosildenafil can be synthesized through a series of chemical reactions involving the modification of sildenafilThis can be achieved through the reaction of sildenafil with a thiol reagent under controlled conditions .

Industrial Production Methods: Industrial production of thiosildenafil involves large-scale synthesis using similar chemical reactions as in laboratory synthesis. The process includes the use of high-performance liquid chromatography for purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Thiosildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Impurity Reference Material

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is recognized as an impurity related to loratadine and desloratadine. It is used in quality control and method validation during the synthesis of these antihistamines. Its presence is monitored to ensure the purity of pharmaceutical products and compliance with regulatory standards .

Analytical Chemistry

This compound plays a crucial role in analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC) : Used for the separation and quantification of loratadine and its impurities.
  • Capillary Electrophoresis : Employed for determining loratadine and related compounds in pharmaceutical formulations.
    These methods help in assessing the stability and degradation pathways of antihistamines .

Pharmacological Studies

As a structural analog of loratadine, this compound can be utilized in pharmacological studies to investigate:

  • Mechanisms of Action : Understanding how structural modifications affect receptor binding and antihistaminic activity.
  • Metabolism Studies : Investigating how this compound behaves metabolically compared to its parent drug .

Case Studies

Study TitleObjectiveFindings
Hydroxylated Metabolites of LoratadineTo examine conformational diastereomers due to atropisomerismIdentified how structural changes influence pharmacokinetics .
LC Determination of Loratadine ImpuritiesTo develop a robust method for analyzing impuritiesEstablished a reliable HPLC method for quantifying impurities including 8-chloro derivative .
Gradient Ion-Pair ChromatographyRapid separation of desloratadine and related compoundsDemonstrated effective separation techniques for antihistamines and their impurities .

Mechanism of Action

Thiosildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, thiosildenafil increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is similar to that of sildenafil .

Comparison with Similar Compounds

Uniqueness of Thiosildenafil: Thiosildenafil is unique due to the presence of the thiocarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to sildenafil. This structural modification can also affect its interaction with the enzyme and its overall efficacy and safety profile .

Biological Activity

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, commonly referred to as Loratadine Impurity B or Loratadine Related Compound C, is a chemical compound with notable biological activities. It is primarily recognized as an impurity associated with the antihistamine drug loratadine. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₀ClNO
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 31251-41-9
  • IUPAC Name : 8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
  • Physical State : Solid
  • Melting Point : 90-92 °C

The compound features a complex bicyclic structure that contributes to its biological activities. Its structural formula is depicted as follows:

Clc1ccc2C O c3ncccc3CCc2c1\text{Clc1ccc2C O c3ncccc3CCc2c1}

Antihistaminic Properties

As a related compound to loratadine, this compound exhibits antihistaminic properties. Loratadine itself is a selective antagonist of peripheral H₁ receptors, which are involved in allergic responses. The presence of this impurity may influence the overall efficacy and safety profile of loratadine formulations.

Pharmacological Studies

Research has indicated that compounds structurally similar to loratadine can modulate histamine-induced reactions. In vitro studies suggest that 8-chloro derivatives may possess varying degrees of H₁ receptor antagonism and could potentially offer insights into developing new antihistamines with improved profiles.

Study on Antihistaminic Activity

A study investigating the biological activity of various loratadine-related compounds found that certain structural modifications could enhance antihistaminic potency. The study highlighted the importance of the chloro group at the 8-position in modulating receptor affinity and selectivity .

Toxicological Assessment

Another research effort focused on the safety profile of loratadine impurities, including this compound. Toxicological assessments revealed that while the compound exhibited low acute toxicity in animal models, further long-term studies are necessary to fully understand its safety implications when present in pharmaceutical formulations .

Comparative Analysis of Biological Activities

Compound NameAntihistaminic ActivityToxicity LevelResearch Findings
This compoundModerateLowPotential for improved antihistamines
LoratadineHighLowEstablished antihistamine efficacy
Other Related CompoundsVariableVariableStructural modifications affect activity

Properties

IUPAC Name

13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQNOYVVLMIZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185183
Record name 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
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Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-41-9
Record name 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
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Record name 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
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Record name 8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE
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Synthesis routes and methods I

Procedure details

A mixture of trifluroromethanesulfonic acid (63.2 ml; 0.71 mol) and phosphorus oxychloride (66.4 ml; 0.71 mol) in chlorobenzene (400 ml) was stirred for ½ hour at room temperature. A solution of N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide 4 (120 g; 0.36 mol) in chlorobenzene (240 ml) was added. The mixture was heated at 110° C. for 18 hours followed by cooling to 50° C. Water (400 ml) was added and the biphasic mixture heated to 80° C. for ½ hour. The mixture was cooled to room temperature, stirred vigorously for 10 minutes, then allowed to stand for 10 minutes. The product was removed by filtration and partitioned between water (300 ml) and toluene (500 ml). The pH of the aqueous phase was adjusted to 10 with 10M NaOH solution. 100 ml of the organic phase was removed by distillation under reduced pressure. Charcoal (5.5 g) was added and the mixture filtered through a pad of celite. The solution was concentrated under vacuum to 300 ml and 150 ml of hexane was added. The mixture was cooled to 0-10° C. for 1 hour with stirring prior to filtration. The product was washed with 100 ml of chilled toluene and then air-dried for several hours. Yield=44.1 g (50.8%)
Quantity
66.4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorous pentachloride (95%, 97.5 g; 0.45 mol) was added to a solution of N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide 4 (100 g; 0.30 mol) in dichloromethane (500 ml). The resulting mixture was stirred at room temperature for one hour. Aluminum chloride (158.5 g; 1.19 mol) was then added to the mixture followed by stirring at room temperature for one hour. The solution was then poured onto ice (500 g) and the resulting mixture heated to reflux for one hour before cooling to room temperature. The pH of the aqueous phase was adjusted to 14 with 10M sodium hydroxide (700 ml) and the resting suspension filtered through a sintered glass funnel. The collected solid was washed with dichloromethane (2×100 ml). The organic layer of the filtrate was separated and washed with 1M HCl (1×200+1×100 ml). The organic layer was concentrated to an oil under vacuum, toluene (100 ml) was added, and the mixture again concentrated under vacuum. The oil was dissolved in toluene (150 ml) and charcoal (3.5 g) was added. The mixture was filtered through a pad of celite followed by the addition of hexane (100 ml) to the filtrate. The mixture was cooled to 0° C. for one hour prior to filtration. The collected product was dried in a vacuum oven at 60° C. overnight. Yield=44.2 g (61%)
Quantity
97.5 g
Type
reactant
Reaction Step One
Name
N-phenyl-3-[2-(3-chlorophenyl)ethyl]-2-pyridine carboxamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
158.5 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 3
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 4
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 5
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 6
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

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